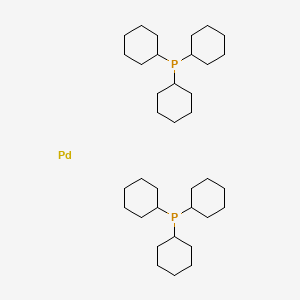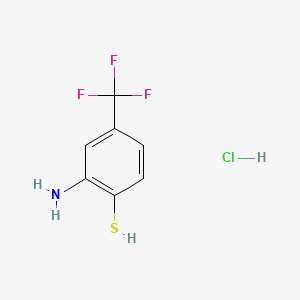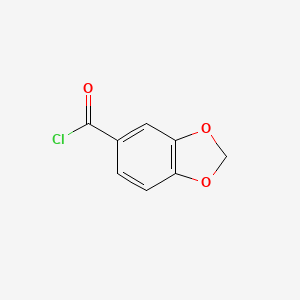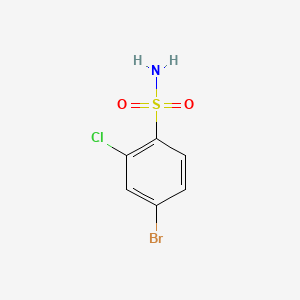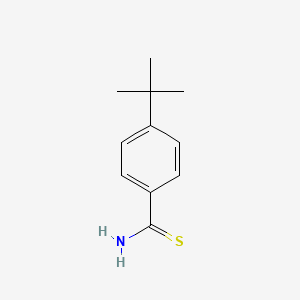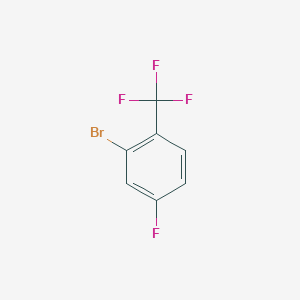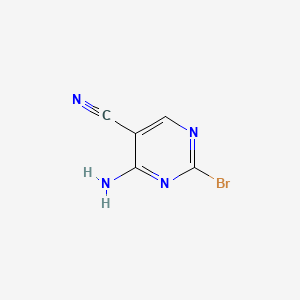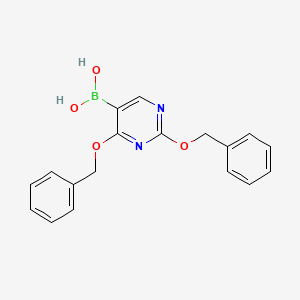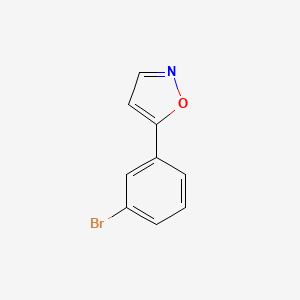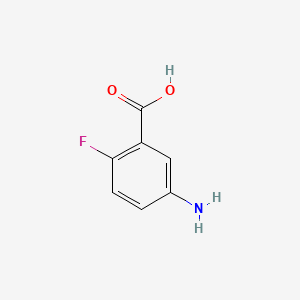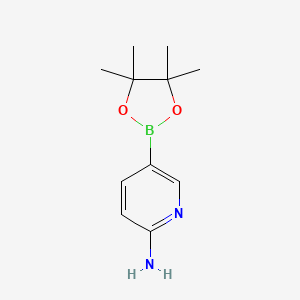
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amin
Übersicht
Beschreibung
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, also known as Pinacol Borane or HBpin, is a chemical compound with the formula C6H13BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates . It is a colorless oily substance at room temperature . “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine” is a solid compound with the molecular formula C13H17BN2O2 .
Synthesis Analysis
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular weight of “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine” is 244.10 .Chemical Reactions Analysis
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a boiling point of 43 °C/50 mmHg and a flash point of 5 °C. It has a density of 0.89 and a refractive index of 1.40 . “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine” has a melting point of 243-248 °C .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amin
Die Verbindung this compound ist eine vielseitige Organoborverbindung mit einer breiten Palette an Anwendungen in der wissenschaftlichen Forschung. Im Folgenden finden Sie eine detaillierte Analyse ihrer einzigartigen Anwendungen in verschiedenen Bereichen:
Zwischenprodukte in der organischen Synthese: Diese Verbindung dient als wichtiges Zwischenprodukt in der organischen Synthese. Ihre Borat- und Sulfonamidgruppen machen sie für nucleophile und Amidierungsreaktionen geeignet. Sie wird häufig bei der Synthese komplexer Moleküle verwendet, da sie eine hohe Stabilität und Reaktivität aufweist .
Arzneimittelentwicklung: In der pharmazeutischen Forschung wird diese Verbindung als Baustein für die Medikamentenentwicklung verwendet. Sie ist besonders wertvoll bei der Synthese von Enzyminhibitoren und Ligandenmedikamenten, die für die Behandlung verschiedener Krankheiten, einschließlich Krebs, von entscheidender Bedeutung sind .
Biologische Anwendungen: Die Boronsäureesterbindungen der Verbindung werden in biologischen Anwendungen verwendet, z. B. beim Aufbau von stimulireaktiven Arzneimittelträgern. Diese Träger können auf Veränderungen in der Mikroumgebung wie pH-Wert, Glukose- und ATP-Spiegel reagieren, wodurch sie für eine gezielte Arzneimittelverabreichung effektiv sind .
Fluoreszierende Sonden: Aufgrund ihrer einzigartigen Eigenschaften wird diese Verbindung auch als fluoreszierende Sonde eingesetzt. Sie kann Substanzen wie Wasserstoffperoxid, Zucker, Kupfer- und Fluoridionen sowie Catecholamine identifizieren, was sowohl in der biologischen als auch in der chemischen Analyse von Bedeutung ist .
Materialwissenschaften: In der Materialwissenschaft wird die Verbindung bei der Synthese neuartiger Polymere mit spezifischen optischen und elektrochemischen Eigenschaften verwendet. Diese Materialien haben potenzielle Anwendungen in der Elektronik und Photonik .
Katalyse: Die Verbindung findet in der Katalyse Anwendung, insbesondere bei Borylierungsreaktionen. Sie kann die Bildung von C-H-borylierten Produkten erleichtern, die wertvolle Zwischenprodukte bei der Synthese verschiedener organischer Verbindungen sind .
Analytische Chemie: In der analytischen Chemie wird die Verbindung zum Schutz von Diolen während der Analyse verwendet. Sie hilft bei der genauen Messung und Identifizierung komplexer organischer Moleküle .
Umweltwissenschaften: Schließlich macht die Fähigkeit der Verbindung, an verschiedene Substanzen zu binden, sie in der Umweltwissenschaft nützlich für die Erkennung und Quantifizierung von Schadstoffen und anderen Umweltanalyten .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds are often used in the synthesis of various organic molecules .
Mode of Action
The compound is likely to interact with its targets through a process known as borylation . Borylation is a type of chemical reaction where a boron atom is introduced into a molecule. This process is often facilitated by a palladium catalyst .
Biochemical Pathways
The borylation process is a key step in various synthetic pathways, leading to the formation of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the borylation process .
Biochemische Analyse
Biochemical Properties
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine plays a significant role in biochemical reactions, primarily due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through covalent and non-covalent interactions. For instance, it can form boronate esters with diols and other hydroxyl-containing compounds, making it useful in enzyme inhibition studies and as a tool for probing biochemical pathways . The compound’s boronic acid moiety allows it to interact with serine proteases and other enzymes that have active site serine residues, thereby modulating their activity .
Cellular Effects
The effects of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins . This, in turn, affects downstream signaling pathways and can result in changes in gene expression profiles. Additionally, the compound’s interaction with cellular enzymes can impact metabolic flux and the levels of various metabolites .
Molecular Mechanism
At the molecular level, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, through its boronic acid group, forming reversible covalent bonds . This binding can lead to enzyme inhibition or activation, depending on the target enzyme. The compound can also influence gene expression by modulating transcription factors and other regulatory proteins . These interactions result in changes in cellular function and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models . These effects include sustained enzyme inhibition and changes in gene expression that persist even after the compound is no longer present.
Eigenschaften
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)8-5-6-9(13)14-7-8/h5-7H,1-4H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTAUNOLAHRUIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373420 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-64-2 | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827614-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminopyridine-5-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1270767.png)
